5-Bromo Brassinin
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Overview
Description
5-Bromo Brassinin is a derivative of Brassinin, a phytoalexin compound found in cruciferous vegetables such as broccoli, mustard greens, cabbage, cauliflower, and turnip. Phytoalexins are natural substances produced by plants in response to stress, such as pathogen infection or exposure to heavy metals and UV radiation. This compound has gained attention due to its potential biological activities, including anticancer properties .
Biochemical Analysis
Biochemical Properties
5-Bromo Brassinin interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative and cytotoxic activity against several human cancer cell lines . The compound’s activity was evaluated to be better or comparable to that of cisplatin, a commonly used chemotherapy drug .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress lipopolysaccharide-induced production of nitric oxide synthase, cyclooxygenase-2, prostaglandin E2, and reactive oxygen species in RAW264.7 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a bioavailable inhibitor of indoleamine 2,3-dioxygenase (IDO), a pro-toleragenic enzyme that drives immune escape in cancer . This inhibition is essential to the antitumor mechanism of action of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal modelsIt has been reported that the compound combined with chemotherapy to elicit regression of autochthonous mammary gland tumors in MMTV-Neu mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo Brassinin involves the bromination of Brassinin. One common method includes the reaction of Brassinin with bromine in dichloromethane/methanol (9:1) to afford the desired 5-bromo derivative . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo Brassinin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state and overall structure.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism by which 5-Bromo Brassinin exerts its effects is through the inhibition of indoleamine 2,3-dioxygenase (IDO). IDO is a pro-toleragenic enzyme that drives immune escape in cancer by degrading tryptophan, an essential amino acid for T-cell function . By inhibiting IDO, this compound helps restore immune function and enhances the body’s ability to target and destroy cancer cells. This mechanism has been demonstrated in preclinical models, where the compound showed significant anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Brassinin: The parent compound of 5-Bromo Brassinin, also a phytoalexin with anticancer properties.
Indole Phytoalexins: A group of compounds with similar structures and biological activities, including spirobrassinin and other brominated derivatives.
Uniqueness of this compound
This compound stands out due to its enhanced biological activity compared to its non-brominated counterpart, Brassinin. The presence of the bromine atom increases the compound’s potency as an IDO inhibitor, making it a more effective anticancer agent . Additionally, its unique structure allows for further chemical modifications, potentially leading to the development of new derivatives with improved properties.
Properties
IUPAC Name |
methyl N-[(6-bromo-3H-isoindol-1-yl)methyl]carbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-10-9-4-8(12)3-2-7(9)5-13-10/h2-4H,5-6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKNMBQDBAPSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=NCC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661825 |
Source
|
Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-55-7 |
Source
|
Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the key finding of the research paper regarding the antitumor mechanism of natural product-based brassinins?
A1: The research paper highlights that a primary antitumor mechanism of action for natural product-based brassinins, like 5-Bromo Brassinin, is the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO) in vivo [].
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